molecular formula C17H18N2O4S2 B2773118 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-44-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2773118
M. Wt: 378.46
InChI Key: DFTIYEZBOACDIY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Research and Applications

Pharmacological studies often explore the mechanisms of action, efficacy, and potential therapeutic applications of compounds. For instance, the pharmacology of dimethyl sulfoxide (DMSO) in cardiac and central nervous system (CNS) damage highlights the compound's properties, such as improving blood flow, suppressing cytotoxicity, and inhibiting inflammatory reactions, which could be relevant when considering the pharmacological potential of similar compounds (Jacob & de la Torre, 2009).

Environmental Impact and Degradation

Research on the environmental fate, toxicity, and degradation products of chemical compounds, including pesticides and pharmaceuticals, is crucial for assessing their environmental impact. For example, the assessment of sulfamethoxazole, a persistent organic pollutant, provides insight into its occurrence, toxicity, and removal technologies (Prasannamedha & Kumar, 2020). Such studies are essential for understanding the environmental behavior of chemically related compounds.

Synthesis and Chemical Properties

The novel synthesis methods and chemical properties of compounds like omeprazole and its pharmaceutical impurities offer insights into the development of proton pump inhibitors and the study of various pharmaceutical impurities (Saini et al., 2019). This area of research is significant for exploring the synthesis pathways and chemical behaviors of related compounds.

Patent Reviews and Future Perspectives

Patent reviews, such as those covering sulfonamide inhibitors from 2013 to the present, provide a comprehensive overview of the development, applications, and future prospects of this class of compounds in various therapeutic areas (Gulcin & Taslimi, 2018). These reviews are invaluable for tracking advancements and identifying future research directions for related chemical families.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-11-12(2)24-17(15(11)10-18)19-16(20)8-9-25(21,22)14-6-4-13(23-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTIYEZBOACDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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